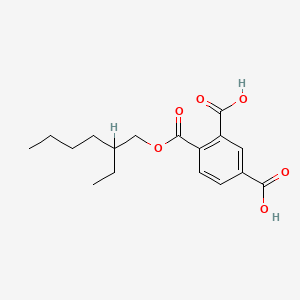

1(or 2)-(2-Ethylhexyl) trimellitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1(or 2)-(2-Ethylhexyl) trimellitate is a useful research compound. Its molecular formula is C17H22O6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Plasticizer in Medical Devices

TEHTM is primarily utilized as a plasticizer in polyvinyl chloride (PVC) materials for medical devices. Its low volatility and high thermal stability make it suitable for applications that require prolonged exposure to biological fluids without significant leaching. Studies have shown that TEHTM is a viable substitute for di-(2-ethylhexyl) phthalate (DEHP), which is known for its reprotoxic and endocrine-disrupting properties .

Case Study: Hormonal Activity Assessment

Research conducted using in vitro and in silico methods evaluated the hormonal activity of TEHTM metabolites. The study synthesized primary metabolites and assessed their effects on estrogen, androgen, and thyroid receptors. Notably, two metabolites exhibited agonist activities on estrogen receptors, indicating potential hormonal interactions . This underscores the importance of understanding the biological implications of TEHTM's metabolites when used in medical contexts.

Environmental Safety and Human Metabolism

TEHTM's metabolism in humans has been investigated to assess its safety profile. A study involving oral exposure to TEHTM revealed that it is metabolized into various diesters and monoesters, with specific metabolites detectable in blood and urine for extended periods post-exposure. The findings indicated a relatively low resorption rate and slow metabolism, which are crucial for evaluating human exposure risks associated with medical device usage .

Metabolic Pathways

The study identified key metabolites such as 2-mono-(2-ethylhexyl) trimellitate as significant urinary biomarkers. This research provides a framework for future biomonitoring efforts aimed at assessing exposure levels in populations using TEHTM-containing products .

Industrial Applications

Beyond medical uses, TEHTM serves as a plasticizer in various industrial applications, including automotive parts and cable insulation. Its properties allow it to replace phthalates effectively while maintaining performance standards necessary for these applications .

Performance Characteristics

TEHTM demonstrates high temperature resistance and low volatility, making it particularly useful in environments where chemical stability is paramount. For instance, Eastman™ TOTM plasticizer is highlighted for its unique low migration properties, essential for applications like dishwasher gaskets and photograph storage .

Comparative Analysis of Plasticizers

| Property | Tri-(2-Ethylhexyl) Trimellitate | Di-(2-Ethylhexyl) Phthalate |

|---|---|---|

| Volatility | Low | Moderate |

| Migration | Low | High |

| Toxicity | Lower (non-reprotoxic) | Higher (reprotoxic) |

| Environmental Impact | Favorable | Less favorable |

| Applications | Medical devices, automotive | General plastic products |

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Degradation

TEHTM undergoes regioselective hydrolysis in biological systems, primarily yielding mono- and di-ester metabolites:

-

Primary hydrolysis : Cleavage of one or two ester bonds produces mono-(2-ethylhexyl) trimellitate (MEHTM) and di-(2-ethylhexyl) trimellitate (DEHTM) isomers. In humans, hydrolysis occurs preferentially at the 1- and 4-positions of the trimellitate core, with 2-MEHTM being the dominant urinary metabolite .

| Metabolite | Peak Blood Concentration (Time Post-Exposure) | Urinary Recovery (72h) |

|---|---|---|

| 1,2-DEHTM | 3 hours | Not quantified |

| 2-MEHTM | 5 hours | ~5.8% of administered dose |

-

Secondary oxidation : The 2-ethylhexyl chains undergo oxidative metabolism (e.g., hydroxylation or ketone formation), but these oxidized metabolites show negligible endocrine activity .

Reactivity with Acids and Bases

TEHTM reacts with strong acids or bases under specific conditions:

-

Acid-catalyzed esterification : TEHTM is synthesized via acid-catalyzed esterification of trimellitic anhydride with 2-ethylhexanol .

-

Base interactions : Contact with caustic solutions generates heat and may release flammable hydrogen gas .

Stability in Biological Media

-

Migration from PVC : TEHTM leaches from medical devices into lipid-rich biological fluids, though at lower rates than DEHP .

-

Biotransformation kinetics : In rats, 75% of an oral dose is excreted unchanged in feces, while 16% is metabolized and excreted in urine .

Synergistic Reactions in Extraction Systems

TEHTM’s phosphonic acid derivatives (e.g., 2-ethylhexyl phosphonic acid) participate in metal ion extraction:

Propriétés

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVWKYYIPGEQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68735-92-2 |

Source

|

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.